molecular formula C6H12Sn B14246617 1,1-Dimethyl-2,5-dihydro-1H-stannole CAS No. 207121-01-5

1,1-Dimethyl-2,5-dihydro-1H-stannole

Cat. No.: B14246617
CAS No.: 207121-01-5
M. Wt: 202.87 g/mol
InChI Key: WKTLHZYBVRTCPH-UHFFFAOYSA-N
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Description

1,1-Dimethyl-2,5-dihydro-1H-stannole: is an organotin compound characterized by a five-membered ring containing tin.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dimethyl-2,5-dihydro-1H-stannole can be synthesized through several methods. One common approach involves the reaction of dimethyltin dichloride with a suitable diene under controlled conditions. The reaction typically requires a catalyst, such as a palladium complex, and is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethyl-2,5-dihydro-1H-stannole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin derivatives .

Mechanism of Action

The mechanism by which 1,1-Dimethyl-2,5-dihydro-1H-stannole exerts its effects is primarily through its interaction with other molecules via its tin center. The tin atom can form bonds with various substrates, facilitating catalytic processes or forming stable complexes. The specific molecular targets and pathways involved depend on the application, such as catalysis or biological activity .

Comparison with Similar Compounds

    Stannole: A parent compound with a similar structure but without the dimethyl substitution.

    1,1-Dimethylstannane: Another organotin compound with different reactivity and applications.

Uniqueness: 1,1-Dimethyl-2,5-dihydro-1H-stannole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized applications where other organotin compounds may not be as effective .

Properties

CAS No.

207121-01-5

Molecular Formula

C6H12Sn

Molecular Weight

202.87 g/mol

IUPAC Name

1,1-dimethyl-2,5-dihydrostannole

InChI

InChI=1S/C4H6.2CH3.Sn/c1-3-4-2;;;/h3-4H,1-2H2;2*1H3;

InChI Key

WKTLHZYBVRTCPH-UHFFFAOYSA-N

Canonical SMILES

C[Sn]1(CC=CC1)C

Origin of Product

United States

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